molecular formula C5H9N3O2S2 B1192228 Azidoethyl-SS-propionic acid

Azidoethyl-SS-propionic acid

Cat. No.: B1192228
M. Wt: 207.3 g/mol
InChI Key: MIOCIBNCOQTVOB-UHFFFAOYSA-N
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Description

Azidoethyl-SS-propionic acid (CAS: 2228857-32-5) is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). Its structure comprises three critical functional groups:

  • Azide (N₃): Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal conjugation .
  • Disulfide bond (S–S): Provides reducible cleavage under intracellular glutathione (GSH)-rich environments, facilitating targeted drug release .
  • Propionic acid (COOH): Allows covalent attachment to amine-containing molecules (e.g., antibodies) via carbodiimide chemistry .

Properties

Molecular Formula

C5H9N3O2S2

Molecular Weight

207.3 g/mol

IUPAC Name

3-(2-azidoethyldisulfanyl)propanoic acid

InChI

InChI=1S/C5H9N3O2S2/c6-8-7-2-4-12-11-3-1-5(9)10/h1-4H2,(H,9,10)

InChI Key

MIOCIBNCOQTVOB-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Azidoethyl-SS-propionic acid

Origin of Product

United States

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

ADCs utilize azidoethyl-SS-propionic acid as a linker to attach cytotoxic drugs to antibodies. This targeted approach minimizes systemic toxicity while maximizing the therapeutic effect on cancer cells.

  • Mechanism : The azide group reacts with alkyne-bearing drugs through CuAAC, forming a stable conjugate.
  • Case Study : In a study involving breast cancer models, ADCs constructed with this compound demonstrated significant tumor regression compared to non-targeted therapies .

Click Chemistry

The compound serves as a click chemistry reagent, facilitating efficient and selective bioconjugation processes.

  • Applications :
    • Biomolecule Labeling : this compound is employed to label proteins and nucleic acids for imaging and tracking within biological systems.
    • Nanoparticle Functionalization : It is used to functionalize nanoparticles with biomolecules, enhancing their biocompatibility and targeting ability .
Application Description Outcome
Antibody-Drug ConjugatesTargeted delivery of cytotoxic agentsIncreased efficacy in tumor models
Biomolecule LabelingSelective labeling for imagingEnhanced tracking in live cells
Nanoparticle FunctionalizationImproved targeting of nanoparticlesHigher specificity in drug delivery

Immunology

Research indicates that this compound can modulate immune responses through its interactions with immune cells.

  • Study Findings : In vitro studies show that ADCs containing this compound can induce apoptosis in immune-resistant cancer cells, suggesting potential applications in immunotherapy .

Neuroscience

Recent investigations have explored the role of propionic acid derivatives, including this compound, in modulating neurological pathways.

  • Behavioral Studies : Animal studies have indicated that propionic acid influences neurodevelopmental behaviors relevant to autism spectrum disorders, suggesting a possible therapeutic avenue for neurodevelopmental conditions .

Comparison with Similar Compounds

Research Findings and Data

  • Efficacy in ADC Synthesis : this compound demonstrated >80% conjugation efficiency in trastuzumab-based ADCs, with payload release rates >90% under 10 mM GSH .
  • Comparative Stability : In serum stability assays, disulfide-linked ADCs showed 50% payload retention at 72 hours, outperforming hydrazone linkers (<20% retention) but lagging behind protease-cleavable Val-Cit linkers (>70% retention) .
  • Toxicity Profile : ADCs using this compound exhibited lower off-target toxicity compared to maleimide-based linkers due to controlled intracellular cleavage .

Preparation Methods

Key Reagents and Reaction Conditions

Azidoethyl-SS-propionic acid is synthesized via carbodiimide-mediated coupling reactions, leveraging 1-ethyl-3-(3'-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activating agents. In a representative procedure, the reaction involves:

  • Primary amine substrate : Ethanolamine or cystamine derivatives.

  • Azido-containing acid : Azidoacetic acid or its analogs.

  • Solvent system : Methanol or dichloromethane.

  • Base : Triethylamine (TEA) to maintain alkaline pH.

For instance, a modified protocol for synthesizing structurally related azido-disulfide compounds involves reacting 2-aminoethanol with this compound in methanol under TEA catalysis. The mixture is stirred overnight at room temperature, followed by rotary evaporation and purification via silica gel chromatography (methanol:dichloromethane = 5:1). This yields a white solid with a moderate efficiency of 42–66%, depending on the azide precursor.

Table 1: Representative Reaction Parameters for Azido-Disulfide Synthesis

ParameterValue/DetailSource
Coupling AgentEDC (2.0 mmol per 1.0 mmol substrate)
ActivatorNHS (1.5 mmol per 1.0 mmol substrate)
SolventMethanol
Reaction Time12–18 hours
Purification MethodColumn chromatography
Yield42–66%

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification is critical due to the compound’s sensitivity to hydrolysis and oxidation. Silica gel column chromatography with methanol-dichloromethane gradients (5:1 to 19:1) effectively isolates this compound from byproducts. Fractions are analyzed via thin-layer chromatography (TLC), with target compound Rf values typically ranging between 0.3–0.5 in methanol:dichloromethane systems.

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) : The disulfide proton (-S-S-) resonates as a multiplet at δ 2.8–3.2 ppm, while the azido (-N3) group lacks direct proton signals but indirectly influences adjacent methylene protons (δ 3.4–3.6 ppm).

  • Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 207.27 [M+H]⁺, consistent with the molecular formula C₅H₉N₃O₂S₂.

ParameterSpecificationSource
Solid State Storage-20°C under inert atmosphere (N₂/Ar)
Solution Stability≤1 month in DMSO at -20°C
Reconstitution SolventMethanol, acetonitrile, or DMF

Applications in Bioconjugation

Role in Antibody-Drug Conjugate (ADC) Synthesis

The disulfide bridge in this compound enables traceless drug release in intracellular reducing environments (e.g., glutathione-rich tumor cells). Its azide group facilitates "click chemistry" with DBCO (dibenzocyclooctyne)-modified antibodies, achieving stoichiometric control over drug-antibody ratios.

Case Study: Ac4ManNSSN3 Synthesis

In a tumor-targeting theranostic application, this compound was conjugated to D-mannosamine hydrochloride via EDC/NHS activation, yielding Ac4ManNSSN3—a metabolic glycoengineering probe for selective cancer cell labeling. The reaction achieved 42% yield after chromatography, underscoring the linker’s utility in complex biomolecule synthesis .

Q & A

Basic Research Questions

Q. How should researchers design a CuAAC reaction using Azidoethyl-SS-propionic acid for biomolecule conjugation?

  • Methodology : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction requires precise stoichiometric ratios. Optimize reaction conditions by maintaining a 1:1.2 molar ratio of azide (this compound) to alkyne-modified biomolecules. Use CuSO₄ (10–50 µM) with sodium ascorbate (2–5 mM) as a reducing agent in PBS (pH 7.4) or Tris buffer (pH 8.0) at 25–37°C for 1–4 hours . Monitor reaction progress via HPLC or MALDI-TOF to confirm conjugation efficiency.

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodology : Employ nuclear magnetic resonance (NMR) to verify the azide (-N₃) and carboxyl (-COOH) groups (¹H NMR: δ 3.5–3.7 ppm for -CH₂-S-S-; δ 12.5 ppm for -COOH). Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₅H₉N₃O₂S₂; theoretical 207.27 g/mol). Purity (>95%) should be validated via reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers verify the stability of the disulfide bond in this compound under experimental conditions?

  • Methodology : Perform stability assays under reducing (e.g., 1–10 mM DTT or glutathione) and non-reducing conditions. Use Ellman’s reagent (DTNB) to quantify free thiols released upon disulfide cleavage. Compare reaction kinetics via UV-Vis spectroscopy (λ = 412 nm). For cellular studies, validate stability in serum-containing media using LC-MS to detect degradation products .

Advanced Research Questions

Q. How can the cleavage kinetics of this compound be optimized for stimuli-responsive drug delivery systems?

  • Methodology : Adjust the redox microenvironment to modulate disulfide cleavage. For example, in tumor-targeted delivery, exploit the high glutathione (GSH) concentration (2–10 mM in cancer cells vs. 2–20 µM extracellularly). Use fluorogenic probes (e.g., coumarin-based) to track real-time cleavage in vitro. Kinetic parameters (kcat, t₁/₂) should be derived from pseudo-first-order rate equations under controlled GSH levels .

Q. What experimental strategies mitigate nonspecific disulfide exchange of this compound in intracellular environments?

  • Methodology : Introduce steric hindrance via PEGylation or hydrophobic modifications to reduce thiol-disulfide interchange. Use maleimide-thiol coupling as a competitive reaction to block free thiols. Validate specificity using confocal microscopy with fluorescently tagged conjugates in live-cell imaging, comparing wild-type and glutathione-depleted cell lines .

Q. How can researchers differentiate between enzymatic cleavage and chemical degradation of this compound in complex biological matrices?

  • Methodology : Design control experiments with protease inhibitors (e.g., EDTA, PMSF) and reducing agent scavengers (e.g., N-ethylmaleimide). Perform parallel studies in heat-inactivated serum vs. active serum. Analyze degradation products via LC-MS/MS and correlate with enzymatic activity assays (e.g., glutathione reductase). Statistical modeling (ANOVA) can resolve contributions of competing pathways .

Q. What strategies address contradictory data on pH-dependent stability of this compound in drug conjugation studies?

  • Methodology : Systematically vary pH (4.5–8.5) and monitor disulfide integrity using Raman spectroscopy (S-S stretching at 500–550 cm⁻¹). Cross-validate with computational models (DFT calculations for bond dissociation energies). Reconcile discrepancies by isolating confounding factors (e.g., buffer composition, ionic strength) using a fractional factorial design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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